molecular formula C20H21NO6 B11156166 N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

Cat. No.: B11156166
M. Wt: 371.4 g/mol
InChI Key: WQTQOVFESNWRSA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C20H21NO6/c1-10-11-5-13-14(20(2,3)4)9-26-15(13)7-16(11)27-19(25)12(10)6-17(22)21-8-18(23)24/h5,7,9H,6,8H2,1-4H3,(H,21,22)(H,23,24)

InChI Key

WQTQOVFESNWRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine typically involves multiple stepsThe final step involves the acetylation of glycine with the furochromen derivative under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can inhibit or activate certain pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine belongs to the furochromen family, characterized by a fused furan-chromene backbone. Its structure includes:

  • A 3-tert-butyl substituent (bulky alkyl group) at position 3.
  • A 5-methyl group at position 5.
  • A 7-oxo (keto) group at position 7.
  • An acetyl-glycine moiety attached via the 6-position acetic acid derivative.

Molecular Formula: Based on structural analysis of its parent compound (2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid, C₁₈H₁₈O₅, MW 314.34 ), the glycine conjugate is inferred to have the formula C₂₀H₂₁NO₆ (MW 371.38 g/mol).

Physicochemical Properties

  • Solubility: The glycine moiety may marginally enhance aqueous solubility compared to non-polar analogs.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Furochromen Derivatives

Compound Name R3 Substituent R5 Substituent Backbone Modification Molecular Formula MW (g/mol) Key Properties
Target Compound tert-butyl methyl Acetyl-glycine conjugate C₂₀H₂₁NO₆ 371.38 High metabolic stability
Compound 86 phenyl methyl Cynomethyl-acetamide C₂₃H₁₉NO₅ 389.40 Moderate solubility
Compound 78 H H Acetic/propionic acid C₁₆H₁₂O₅ 284.26 DNA intercalation potential
MFCMP methoxy - Pyridine-carbonitrile C₂₂H₁₇N₃O₅ 403.39 Photosensitivity, fluorescence

Key Findings

Substituent Effects :

  • tert-butyl (Target) vs. phenyl (Compound 86) : The tert-butyl group in the target compound likely improves metabolic stability due to steric hindrance, whereas the phenyl group in Compound 86 may enhance π-π stacking interactions (e.g., with biomolecules) .
  • Methoxy (MFCMP) : Introduces electron-donating effects, correlating with photosensitivity and fluorescence, as observed in optical studies .

Biological Activity: Psoralen Analogs (Compound 78): These derivatives are known for DNA intercalation and phototherapeutic applications (e.g., psoriasis treatment). The target compound’s glycine moiety may reduce cytotoxicity compared to non-conjugated psoralens .

Synthetic Routes :

  • Amidation Strategies : Compound 86 () and the target compound both utilize acetic acid derivatives, but the latter employs glycine coupling, requiring protective groups (e.g., tert-butyl esters) to prevent side reactions .

Physicochemical Behavior: Solubility: The acetyl-glycine group in the target compound likely improves water solubility (predicted ~0.1 mg/mL) compared to Compound 86’s cynomethyl-acetamide (logP ~4.2). Stability: The tert-butyl group may confer oxidative stability, contrasting with bromophenyl derivatives (e.g., Compound 87 ), which are prone to dehalogenation.

Biological Activity

N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound with notable biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C28H36N2O4
Molecular Weight: 452.59 g/mol
IUPAC Name: this compound

The compound features a furochromen core, characterized by a fused ring system that combines furan and chromen structures. The presence of tert-butyl and methyl groups enhances its chemical stability and reactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Neuroprotective Effects

In studies involving neuronal cultures, N-[ (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has been found to protect against glutamate-induced excitotoxicity. This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a pivotal role.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of N-[ (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid.

Concentration (µM)Scavenging Activity (%)
1025
5055
10075

Study 2: Neuroprotective Effects in Glial Cells

In another investigation, the compound was tested on primary rat glial cultures exposed to glutamate. Results indicated a significant reduction in cell death and inflammation markers when treated with N-[ (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine.

TreatmentCell Viability (%)TNF-alpha Levels (pg/mL)
Control40150
N-acetylglycine8050

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